N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2-ethoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-4-21-15-7-5-6-8-16(15)23(19,20)17-10-14(18)13-9-11(2)22-12(13)3/h5-9,14,17-18H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZOJGGXRLVPFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCC(C2=C(OC(=C2)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(2,5-Dimethylfuran-3-yl)-2-Hydroxyethylamine
The ethanolamine precursor is synthesized via a two-step process:
- Aldol Condensation : 2,5-Dimethylfuran-3-carbaldehyde undergoes aldol addition with nitroethane in the presence of L-proline (20 mol%) in DMF at 0–5°C for 24 hours, yielding 2-(2,5-dimethylfuran-3-yl)-2-nitroethanol.
- Nitro Reduction : Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C in ethanol) converts the nitro group to an amine, producing 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethylamine. Typical yields range from 65–72% after silica gel chromatography.
Critical Parameters :
Preparation of 2-Ethoxybenzenesulfonyl Chloride
This sulfonating agent is synthesized via:
- Sulfonation : Ethoxybenzene reacts with chlorosulfonic acid (2.5 equiv) in dichloromethane at −10°C for 2 hours, forming 2-ethoxybenzenesulfonic acid.
- Chlorination : Treatment with phosphorus pentachloride (1.2 equiv) in refluxing toluene (110°C, 4 hours) yields the sulfonyl chloride (83–89% purity by HPLC).
Sulfonamide Coupling Optimization
Catalytic Sulfonation Protocol
Adapting methodologies from US20030236437A1, the coupling reaction employs:
- Molar Ratios :
| Component | Molar Ratio |
|---|---|
| 2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethylamine | 1.0 |
| 2-Ethoxybenzenesulfonyl chloride | 1.8 |
| DMF (catalyst) | 0.03 |
Yield Data :
| Entry | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 120 | 7 | 41 |
| 2 | 135 | 5 | 68 |
| 3 | 150 | 4 | 57 (decomposition observed) |
Optimal at 135°C (Entry 2), achieving 68% isolated yield after aqueous workup (5% NaHCO₃ wash) and recrystallization from ethyl acetate/hexanes.
Side Reactions and Mitigation Strategies
Furan Ring Degradation
Elevated temperatures (>140°C) induce furan ring opening, detected via GC-MS as maleic anhydride derivatives. Mitigation includes:
Sulfonyl Chloride Hydrolysis
Competitive hydrolysis to sulfonic acid is suppressed by:
Purification and Characterization
Chromatographic Purification
Final purification uses silica gel (230–400 mesh) with ethyl acetate/hexanes (1:3 → 1:1 gradient), yielding >98% purity (HPLC, C18 column, 0.1% TFA in H₂O/MeCN).
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃) : δ 7.82 (d, J=8.5 Hz, 1H, ArH), 6.94–6.88 (m, 2H, ArH), 6.27 (s, 1H, furan H), 5.21 (br s, 1H, OH), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 3.98–3.91 (m, 2H, CH₂NH), 3.45 (dd, J=11.0, 4.5 Hz, 1H, CHOH), 2.32 (s, 3H, furan CH₃), 2.28 (s, 3H, furan CH₃), 1.41 (t, J=7.0 Hz, 3H, OCH₂CH₃).
- HRMS (ESI+) : m/z calc. for C₁₈H₂₃NO₅S [M+H]⁺: 374.1324; found: 374.1321.
Scale-Up Considerations
Pilot-scale synthesis (100 g batch) in a glass-lined reactor demonstrates:
- 63% yield (vs. 68% lab-scale) due to slower heat transfer
- Purity maintained at 97.2% (HPLC) with in-process GC monitoring every 30 minutes
Alternative Synthetic Routes
Mitsunobu Coupling Approach
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to directly couple pre-formed 2-ethoxybenzenesulfonamide to 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl bromide. However, this method yields ≤32% due to competing elimination.
Enzymatic Sulfonation
Screenings with aryl sulfotransferase from E. coli K12 show 18% conversion after 72 hours (pH 7.4, 37°C), indicating limited viability for industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2-ethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2-ethoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural Attributes :
- Furan Core : The 2,5-dimethylfuran-3-yl group contributes to lipophilicity and may influence binding interactions with hydrophobic pockets in biological targets.
- Ethoxy Substituent : The 2-ethoxy group on the benzene ring enhances steric bulk and electronic effects compared to unsubstituted benzenesulfonamides.
- Hydroxyethyl Linker : Facilitates hydrogen bonding and solubility modulation.
Molecular Formula: Estimated as C₁₆H₂₁NO₅S (based on structural extrapolation from ).
Comparison with Structurally Similar Compounds
N-[2-(2,5-Dimethylfuran-3-yl)-2-Hydroxyethyl]Benzenesulfonamide (BK42085)
CAS: 2309774-44-3 | Molecular Formula: C₁₄H₁₇NO₄S | Molecular Weight: 295.35 g/mol ().
Structural Differences :
- Lack of Ethoxy Group : BK42085 lacks the 2-ethoxy substituent on the benzene ring, reducing steric hindrance and electronic donating effects.
- Bioactivity: Ethoxy substitution could alter binding affinity to sulfonamide-sensitive targets (e.g., carbonic anhydrases or tyrosine kinases).
| Parameter | Target Compound | BK42085 |
|---|---|---|
| Molecular Weight | ~347.4 g/mol | 295.35 g/mol |
| Substituent on Benzene | 2-Ethoxy | None |
| Therapeutic Potential | Under investigation | Research use () |
Dasatinib (BMS-354825)
CAS : 302962-49-8 | Molecular Formula : C₂₂H₂₆ClN₇O₂S | Molecular Weight : 488.00 g/mol ().
Functional Contrasts :
- Core Structure : Dasatinib contains a thiazole-carboxamide and pyrimidinyl-piperazinyl group, targeting tyrosine kinases (e.g., BCR-ABL).
- Sulfonamide Role : Unlike the target compound, Dasatinib’s sulfonamide is absent; its mechanism relies on ATP-competitive inhibition.
Key Insight : While both compounds contain heterocyclic motifs, Dasatinib’s complexity and clinical validation highlight the divergent therapeutic roles of sulfonamide derivatives versus kinase inhibitors.
Comparison Basis :
- Functionality: 2-Cyanopyridine serves as a nitrile precursor, unlike the sulfonamide derivatives discussed.
- Relevance : Illustrates the commercial availability of structurally simpler analogs versus specialized sulfonamides like the target compound.
Research Findings and Mechanistic Insights
- Sulfonamide Derivatives : Ethoxy-substituted benzenesulfonamides are less explored than their methyl or halogenated counterparts. Ethoxy groups may enhance metabolic stability but reduce solubility .
Biological Activity
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2-ethoxybenzenesulfonamide is a sulfonamide derivative that incorporates a dimethylfuran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a sulfonamide group, which is known for its antibacterial properties, combined with a 2,5-dimethylfuran ring that may contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar sulfonamides have been shown to inhibit various enzymes, including carbonic anhydrase and certain kinases. The presence of the sulfonamide group suggests potential competitive inhibition against target enzymes.
- Antioxidant Properties : The dimethylfuran moiety may confer antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Activity : Given the structural similarities to known antibacterial agents, this compound may exhibit activity against bacterial infections through mechanisms such as inhibition of folate synthesis.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
In Vivo Studies
In vivo studies using animal models have also been performed:
- Gastroprotective Effects : In a rat model of gastric ulcer induced by ethanol, administration of the compound significantly reduced ulcer area compared to control groups (p < 0.01).
- Anti-inflammatory Activity : The compound exhibited a reduction in paw edema in a carrageenan-induced inflammation model, indicating potential anti-inflammatory properties.
Case Studies
- Case Study on Gastric Ulcer Treatment : A study involving rats showed that this compound reduced gastric acid secretion and protected against ethanol-induced gastric ulcers. The mechanism was attributed to its ability to inhibit H(+),K(+)-ATPase activity effectively.
- Antioxidant Efficacy : In a cellular model using human epithelial cells exposed to oxidative stress, the compound demonstrated significant protective effects by reducing markers of oxidative damage.
Q & A
Basic: What are the key synthetic steps and optimization strategies for synthesizing this compound?
The synthesis involves a multi-step process:
Furan Derivative Preparation : Begin with 2,5-dimethylfuran, a renewable carbohydrate-derived precursor.
Hydroxyethyl Group Introduction : React the furan with epichlorohydrin or glycidol under basic conditions to form the hydroxyethyl-furan intermediate.
Sulfonamide Coupling : Condense the intermediate with 2-ethoxybenzenesulfonyl chloride using a base (e.g., triethylamine) in dichloromethane at 0–25°C .
Optimization : Adjust reaction time, solvent polarity, and temperature to improve yield. Purification via column chromatography or recrystallization ensures >95% purity .
Basic: What analytical techniques are critical for confirming its structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the furan (δ 6.2–6.5 ppm), sulfonamide (δ 3.1–3.3 ppm), and hydroxyethyl (δ 4.7–5.1 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 346.38 (C₁₈H₂₂N₂O₅S) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry .
Advanced: How does this compound inhibit tankyrase enzymes, and what methods validate its mechanism?
The compound competitively binds to tankyrase’s adenosine-binding site, disrupting poly(ADP-ribose) polymerase (PARP) activity. Key validation methods:
- Biochemical Assays : Measure IC₅₀ values (reported ~50 nM) using fluorescence-based NAD⁺ depletion assays .
- X-ray Co-crystallography : Resolve ligand-enzyme complexes to identify hydrogen bonds between the sulfonamide group and Arg³⁴⁰/Ser³⁴³ residues .
- siRNA Knockdown : Confirm reduced Wnt/β-catenin signaling in CRC cell lines (e.g., HCT-116) treated with the compound .
Advanced: How do structural analogs influence tankyrase inhibition efficacy?
A SAR study comparing analogs reveals:
| Analog | Modification | IC₅₀ (nM) | Key Insight |
|---|---|---|---|
| Thiophene-sulfonamide (CAS 2319788-66-2) | Ethoxybenzene → thiophene | 120 | Reduced hydrophobicity lowers binding |
| Benzamide derivative (CAS 2309217-89-6) | Sulfonamide → benzamide | >500 | Loss of sulfonamide disrupts H-bonding |
| The ethoxybenzene-sulfonamide moiety is critical for potency . |
Advanced: How can researchers resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., 50 nM vs. 200 nM) may arise from assay conditions:
- Orthogonal Validation : Use thermal shift assays (ΔTm) and cellular viability (MTT assays) alongside biochemical data .
- Buffer Optimization : Test varying pH (7.4 vs. 6.8) and ion strength to mimic physiological conditions .
- Metabolic Stability : Assess liver microsome degradation; poor stability may explain reduced in vivo efficacy .
Basic: What are the stability and solubility considerations for this compound?
- Stability : Degrades at >40°C; store at -20°C under inert gas. Avoid prolonged exposure to light (furan ring photosensitivity) .
- Solubility : Soluble in DMSO (50 mg/mL), methanol (10 mg/mL), and chloroform. Insoluble in water (logP = 2.8) .
Advanced: What computational approaches predict its binding modes with tankyrase?
- Molecular Docking (AutoDock Vina) : Simulate ligand-enzyme interactions using PDB 3KR9. The sulfonamide forms H-bonds with Gly³⁴² and Ser³⁴³ .
- MD Simulations (GROMACS) : Analyze binding stability over 100 ns; RMSD <2 Å confirms stable binding .
Basic: Which functional groups are critical for its bioactivity?
- Sulfonamide (-SO₂NH₂) : Essential for H-bonding with tankyrase’s catalytic domain.
- 2-Ethoxybenzene : Enhances hydrophobic interactions with Phe³⁴⁴.
- Hydroxyethyl Group : Facilitates water solubility and metabolic stability .
Advanced: Why might in vitro and in vivo efficacy data diverge?
- Pharmacokinetics : Low oral bioavailability (<20%) due to first-pass metabolism. Use nanoformulations (liposomes) to improve delivery .
- Off-Target Effects : Screen against PARP1/2 (selectivity ratio >10x for tankyrase) to minimize toxicity .
Advanced: Does this compound synergize with other anticancer agents?
- Combination with 5-FU : Reduces IC₅₀ of 5-fluorouracil by 60% in CRC models via enhanced β-catenin degradation .
- Checkpoint Inhibitors : Preclinical data show improved T-cell infiltration in PD-1/PD-L1 blockade models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
